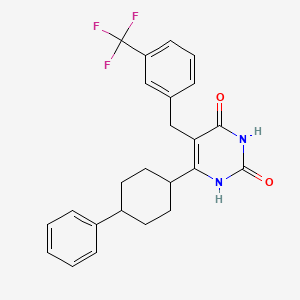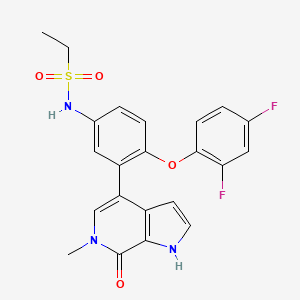
ML290
Übersicht
Beschreibung
ML290 ist ein niedermolekularer Agonist, der selektiv an den Relaxin-Rezeptor RXFP1 bindet. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei Herz-Kreislauf- und fibrotischen Erkrankungen, große Aufmerksamkeit erregt. This compound ist bekannt für seine einfache Struktur, lange Halbwertszeit und hohe Stabilität .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur. Der Syntheseweg beinhaltet typischerweise die Bildung wichtiger Zwischenprodukte durch eine Reihe von chemischen Reaktionen wie nukleophile Substitution und Cyclisierung. Das Endprodukt wird durch Reinigungsprozesse wie Umkristallisation oder Chromatographie erhalten. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser Schritte, um hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
ML290 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um den Relaxin-Rezeptor RXFP1 und seine Signalwege zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation zellulärer Prozesse wie cAMP-Akkumulation und p38MAPK-Phosphorylierung.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von akutem Herzversagen, Fibrose und anderen Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf den Relaxin-Rezeptor abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als partieller allosterischer Agonist am Relaxin-Rezeptor RXFP1 wirkt. Es erhöht die Bindung von Relaxin an RXFP1, ohne direkt mit der orthosteren Relaxin-Bindung zu konkurrieren. Dies führt zur Aktivierung nachgeschalteter Signalwege, einschließlich cAMP-Akkumulation und p38MAPK-Phosphorylierung. This compound zeigt auch eine Signalverzerrung, die bestimmte Signalwege gegenüber anderen begünstigt, was zu seinen vasodilatierenden und antifibrotischen Eigenschaften beiträgt .
Wirkmechanismus
Target of Action
ML290 primarily targets the Relaxin Family Peptide Receptor 1 (RXFP1) . RXFP1 is a G-protein coupled receptor associated with various physiological processes, including vasodilation, angiogenesis, anti-inflammatory, and anti-fibrotic effects .
Mode of Action
This compound acts as a biased allosteric agonist at RXFP1 . This interaction stimulates cAMP accumulation and p38MAPK phosphorylation .
Biochemical Pathways
This compound’s interaction with RXFP1 affects several biochemical pathways. In human cells expressing RXFP1, this compound stimulates cAMP accumulation and p38MAPK phosphorylation . In human primary vascular endothelial and smooth muscle cells that endogenously express RXFP1, this compound increases both cAMP and cGMP accumulation .
Pharmacokinetics
The pharmacokinetics of this compound in mice after multiple injections demonstrated its high stability in vivo, as evidenced by the sustained concentrations of the compound in the liver . This suggests that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
This compound has long-term beneficial actions on markers of fibrosis in human cardiac fibroblasts (HCFs) . It increases cGMP accumulation, activates MMP-2 expression, and inhibits TGF-β1-induced Smad2 and Smad3 phosphorylation . These actions indicate that this compound possesses a signaling profile indicative of vasodilator and anti-fibrotic properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the expression of RXFP1 is increased in fibrotic mouse liver, specifically in activated hepatic stellate cells . Furthermore, the effects of this compound can vary depending on the cell type. For example, in vascular cells, this compound is more potent for cGMP accumulation and p-p38MAPK than for cAMP accumulation .
Vorbereitungsmethoden
The synthesis of ML290 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution and cyclization. The final product is obtained through purification processes like recrystallization or chromatography. Industrial production methods focus on optimizing these steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
ML290 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, wobei funktionelle Gruppen in this compound durch andere Nukleophile ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine.
Vergleich Mit ähnlichen Verbindungen
ML290 ist im Vergleich zu anderen niedermolekularen Agonisten des Relaxin-Rezeptors aufgrund seiner hohen Stabilität und langen Halbwertszeit einzigartig. Ähnliche Verbindungen umfassen:
Serelaxin: Eine rekombinante Form von humanem Relaxin 2, die in klinischen Studien für Herzversagen eingesetzt wird.
Verbindung 8: Ein weiterer niedermolekularer Agonist von RXFP1, aber mit geringerer Potenz im Vergleich zu this compound. Das einzigartige Signalprofil und das therapeutische Potenzial von this compound machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung
Eigenschaften
IUPAC Name |
2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHJSDOGMSLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ML290 interact with RXFP1?
A1: Unlike relaxin, the natural ligand of RXFP1, this compound acts as an allosteric agonist. [, , , ] This means it binds to a site distinct from the relaxin binding site on RXFP1.
Q2: What are the downstream effects of this compound binding to RXFP1?
A2: this compound binding triggers RXFP1 activation, leading to increased cAMP production. [, ] This activation initiates a cascade of signaling events similar to those induced by relaxin, including modulation of extracellular matrix remodeling, cytokine signaling, and anti-apoptotic pathways. [, , ]
Q3: Does this compound activate RXFP1 in all species?
A3: No, this compound exhibits species selectivity and does not activate rodent RXFP1. It effectively activates human, rhesus macaque, and pig RXFP1, showing a weaker response with guinea pig RXFP1. [, ] Rabbit RXFP1 appears to be non-functional with relaxin peptides but responds to this compound. []
Q4: What is the significance of this compound's allosteric binding mode?
A4: Allosteric agonists like this compound offer several advantages, including higher selectivity for their target receptor and the potential for biased agonism, where specific downstream signaling pathways are preferentially activated. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C24H21F3N2O5S, and its molecular weight is 506.53 g/mol. [, , ]
Q6: Is there spectroscopic data available for this compound?
A6: Yes, research articles provide 1H NMR, 13C NMR, and 19F NMR spectral data for this compound, confirming its structure and purity. [, , ] Additionally, X-ray crystallographic data defines the three-dimensional conformation of this compound. [, ]
Q7: How do structural modifications of this compound affect its activity?
A7: Studies exploring the SAR of this compound and its analogs revealed that modifications within specific regions of the molecule impact its potency and selectivity towards RXFP1. [, ] For example, the hydrophobic region within the seventh transmembrane domain (TM7) of RXFP1, containing residues W664, F668, and L670, is crucial for this compound binding. [] Additionally, the G659/T660 motif in ECL3 contributes to the species selectivity observed with these agonists. []
Q8: What is the stability profile of this compound?
A8: this compound demonstrates good in vivo stability, as evidenced by sustained concentrations observed in the liver following multiple injections in mice. []
Q9: Have any formulation strategies been explored to enhance this compound's properties?
A9: While specific formulation strategies for this compound are not extensively detailed in the provided research, researchers recognize the importance of optimizing formulation to improve stability, solubility, and bioavailability for therapeutic applications. []
Q10: What is known about the pharmacokinetics of this compound?
A10: this compound exhibits favorable ADME properties, including good absorption, distribution, metabolism, and excretion profiles. [, , ] These properties make it a promising candidate for further development as a therapeutic agent.
Q11: What are the pharmacodynamic effects of this compound?
A11: this compound administration in humanized RXFP1 mice leads to a decrease in blood osmolality and an increase in heart rate, similar to the effects observed with relaxin. [] This confirms this compound's ability to activate RXFP1 and induce relevant physiological responses in vivo.
Q12: Has this compound demonstrated efficacy in preclinical models?
A12: Yes, this compound shows promising results in various preclinical models of human diseases. [, , , , ]
Q13: What in vitro assays have been used to evaluate this compound's activity?
A13: Researchers employed various in vitro assays to characterize this compound, including:
Q14: What is the safety profile of this compound?
A14: While long-term toxicological data for this compound is limited in the provided research, initial findings indicate it has low cytotoxicity in in vitro assays. []
Q15: What tools and resources have been crucial for this compound research?
A15: Several key resources have been instrumental in this compound research:
Q16: What is the historical significance of this compound's discovery?
A16: this compound represents a significant milestone as the first reported small-molecule agonist series for RXFP1. [, ] Its discovery paves the way for developing novel therapeutics targeting RXFP1 for various diseases where relaxin has shown promise but is limited by its peptide nature.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)



![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
